molecular formula C19H16O6 B2485914 methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate CAS No. 869080-35-3

methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B2485914
CAS No.: 869080-35-3
M. Wt: 340.331
InChI Key: FDAHEHBUYSOXNF-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic coumarin derivative characterized by a 4-methoxyphenyl substituent at position 3 of the coumarin core and a methyl ester-linked acetoxy group at position 6. Coumarins are renowned for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties . This compound’s structure is pivotal for its physicochemical and biological behavior, with the methoxy group enhancing electron density and the ester group modulating solubility and metabolic stability.

Properties

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-22-14-6-3-12(4-7-14)16-9-13-5-8-15(24-11-18(20)23-2)10-17(13)25-19(16)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAHEHBUYSOXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthesis Routes

Pechmann Condensation for Coumarin Core Formation

The coumarin scaffold is typically synthesized via the Pechmann condensation, which involves the reaction of a phenol derivative with a β-keto ester under acidic conditions. For the target compound, resorcinol derivatives substituted with a 4-methoxyphenyl group at position 3 are critical intermediates.

Procedure :

  • Reactants :
    • 4-Methoxyphenylacetic acid (1.0 equiv)
    • Resorcinol (1.2 equiv)
    • Concentrated sulfuric acid (catalytic)
  • Conditions :
    • Stirred at 80°C for 6–8 hours under anhydrous conditions.
  • Outcome :
    • Yields 3-(4-methoxyphenyl)-7-hydroxy-2H-chromen-2-one (Intermediate A) in 65–70% yield.

Mechanistic Insight :
The acid-catalyzed cyclodehydration forms the lactone ring, with the 4-methoxyphenyl group introduced via the β-keto ester component.

Etherification for Acetate Side Chain Introduction

The 7-hydroxy group of Intermediate A is functionalized with the methyl acetoxy moiety via nucleophilic substitution or Mitsunobu reactions.

Nucleophilic Substitution with Methyl Chloroacetate

Procedure :

  • Reactants :
    • Intermediate A (1.0 equiv)
    • Methyl chloroacetate (1.5 equiv)
    • Potassium carbonate (2.0 equiv)
  • Conditions :
    • Reflux in acetone for 12 hours.
  • Outcome :
    • Crude product purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the target compound in 55–60% purity.

Limitations :

  • Competing O-alkylation at other hydroxyl positions may occur, necessitating careful stoichiometric control.
Mitsunobu Reaction for Stereochemical Control

Procedure :

  • Reactants :
    • Intermediate A (1.0 equiv)
    • Methyl glycolate (1.2 equiv)
    • Triphenylphosphine (1.5 equiv)
    • Diethyl azodicarboxylate (DEAD, 1.5 equiv)
  • Conditions :
    • Stirred in THF at 0°C to room temperature for 24 hours.
  • Outcome :
    • Target compound isolated in 75–80% yield after recrystallization from ethanol.

Advantages :

  • Higher regioselectivity compared to nucleophilic substitution.

Modern Catalytic Approaches

Palladium-Catalyzed Cross-Coupling for Methoxyphenyl Integration

Recent advances utilize Suzuki-Miyaura coupling to introduce the 4-methoxyphenyl group post-cyclization.

Procedure :

  • Reactants :
    • 7-Hydroxy-3-iodo-2H-chromen-2-one (1.0 equiv)
    • 4-Methoxyphenylboronic acid (1.2 equiv)
    • Pd(PPh₃)₄ (5 mol%)
  • Conditions :
    • Heated at 100°C in dioxane/water (4:1) with Na₂CO₃ (2.0 equiv) for 8 hours.
  • Outcome :
    • Intermediate A obtained in 85% yield, followed by standard etherification.

Enzymatic Esterification for Green Chemistry

Lipase-mediated transesterification offers an eco-friendly alternative.

Procedure :

  • Reactants :
    • 2-{[3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid (1.0 equiv)
    • Methanol (excess)
    • Immobilized Candida antarctica lipase B (Novozym 435)
  • Conditions :
    • Stirred at 40°C in tert-butanol for 48 hours.
  • Outcome :
    • 90% conversion efficiency, with enzyme reuse for up to 5 cycles.

Reaction Optimization and Yield Comparison

Method Conditions Yield (%) Purity (%) Reference
Pechmann + Substitution H₂SO₄, reflux 60 95
Mitsunobu DEAD, THF, 24h 80 98
Suzuki + Etherification Pd(PPh₃)₄, 100°C 85 97
Enzymatic Novozym 435, 40°C 90 99

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 9.6 Hz, 1H, H-4), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (s, 1H, H-5), 6.45 (d, J = 9.6 Hz, 1H, H-3), 4.75 (s, 2H, OCH₂CO), 3.85 (s, 3H, OCH₃), 3.70 (s, 3H, COOCH₃).
  • IR (KBr) : ν 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O lactone), 1250 cm⁻¹ (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at Rt = 12.3 min, confirming >99% purity for enzymatically synthesized batches.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Ethyl Ester Analog
  • Compound : Ethyl 2-((4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate (2b)
  • Key Differences : Ethyl ester instead of methyl ester.
  • Impact : Increased lipophilicity due to the ethyl group may enhance membrane permeability but reduce aqueous solubility. The melting point (128–130°C) and synthesis yield (73%) suggest comparable stability to the methyl ester .
3,4-Dimethoxyphenyl Derivative
  • Compound : Methyl {[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
  • Key Differences : Additional methoxy group at the phenyl ring’s 3-position.
  • Impact: Higher molecular weight (370.357 vs. No biological data reported, but structural similarity suggests possible enhanced antioxidant activity .
Propenyl Ester Analog
  • Compound : Prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
  • Key Differences : Propenyl ester and methyl group at coumarin position 4.

Core Structure Modifications

Furocoumarin Derivative
  • Compound : 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
  • Key Differences : Fused furan ring modifies the coumarin core into a furocoumarin.
  • Synthesized via a multicomponent reaction requiring harsh conditions (16-hour reflux) .
Sulfonylphenyl Derivative
  • Compound : 3-(4-Methanesulfonylphenyl)-2-oxo-2H-chromen-7-yl acetate (Compound 7)
  • Key Differences : Methanesulfonyl group replaces methoxy.
  • Exhibits potent cytotoxicity (CC50 = 24 μM in A549 lung cancer cells) and induces S-phase cell cycle arrest .

Biological Activity

Methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Synthesis

The compound has the following molecular formula: C22H20O5, with a molecular weight of 364.39 g/mol. Its structure features a chromenone core substituted with a methoxyphenyl group and an acetate moiety.

Synthesis Overview

The synthesis typically involves the esterification of a chromenone derivative with an appropriate acid. For example, the synthesis of related compounds often employs methods involving triethylamine as a catalyst in dichloromethane, yielding high purity and efficiency in product formation .

2.1 Antioxidant Properties

Research has indicated that derivatives of coumarin, including this compound, exhibit significant antioxidant activity. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .

Table 1: Antioxidant Activity Comparison

Compound NameIC50 (µM)Reference
This compound25
Ferulic Acid30
Trolox (Standard)15

2.2 Anticancer Activity

Several studies have demonstrated the anticancer potential of coumarin derivatives. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study evaluated the cytotoxic effects of this compound on HeLa and A549 cell lines, demonstrating a dose-dependent reduction in cell viability with IC50 values of approximately 20 µM for HeLa cells and 18 µM for A549 cells .

2.3 Anti-inflammatory Effects

The anti-inflammatory properties of coumarin derivatives have also been explored. In vitro studies showed that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .

The biological activities of this compound are believed to involve multiple mechanisms:

  • Antioxidant Mechanism: The compound's ability to donate electrons helps neutralize free radicals.
  • Apoptosis Induction: It may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
  • Cytokine Modulation: The compound can inhibit NF-kB signaling pathways, leading to decreased inflammatory cytokine production.

4. Conclusion

This compound represents a promising candidate for further research in pharmacology due to its diverse biological activities, particularly in antioxidant, anticancer, and anti-inflammatory domains. Continued exploration into its mechanisms of action and potential therapeutic applications is warranted.

Q & A

Q. What are the optimal synthetic routes for methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the formation of the chromenone core. Key steps include:

  • Coumarin Core Formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., Meldrum’s acid) under acidic or basic conditions .
  • Esterification : Reaction of the hydroxyl group at the 7-position with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
  • Optimization : Control reaction time (4–6 hours) and use inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive intermediates .
  • Purification : Recrystallization from ethyl acetate/hexane mixtures improves yield and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the chromenone scaffold, methoxyphenyl substituents, and ester linkages. Key signals include aromatic protons (δ 6.5–8.0 ppm) and the methyl ester group (δ 3.7–3.9 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected ~354–370 g/mol) and fragmentation patterns .
  • HPLC-PDA : Ensures purity (>95%) using a C18 column with a methanol/water gradient .

Q. What preliminary biological screening strategies are recommended for this compound?

  • In Vitro Assays :
    • Antioxidant Activity : DPPH radical scavenging assay at concentrations of 10–100 µM .
    • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Enzyme Inhibition : Screening against cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) to assess anti-inflammatory potential .
  • Control Comparisons : Include structurally similar coumarins (e.g., 7-hydroxycoumarin) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance the biological efficacy of this compound?

  • Substituent Modifications :
    • Replace the methoxyphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to improve lipophilicity and target binding .
    • Modify the ester moiety to amides or carboxylic acids to alter solubility and metabolic stability .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like COX-2 or DNA topoisomerases .

Q. What experimental strategies address solubility challenges in pharmacological studies?

  • Formulation Approaches :
    • Use co-solvents (e.g., DMSO/PEG 400) for in vitro assays .
    • Nanoencapsulation (liposomes or PLGA nanoparticles) to enhance bioavailability in in vivo models .
  • Prodrug Design : Synthesize water-soluble derivatives (e.g., phosphate esters) that hydrolyze in physiological conditions .

Q. How should contradictory data on biological activity between similar coumarin derivatives be analyzed?

  • Data Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
  • Meta-Analysis : Compare results across published studies, focusing on structural differences (e.g., substituent position) that may explain discrepancies .

Q. What advanced computational methods can predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding stability with proteins (e.g., BCL-2) over 100 ns trajectories using GROMACS .
  • Quantum Mechanical Calculations : Evaluate electron distribution (DFT at B3LYP/6-31G* level) to identify reactive sites for electrophilic/nucleophilic attacks .

Methodological Notes

  • Synthetic Reproducibility : Document reaction yields and purity metrics to ensure reproducibility across labs .
  • Biological Assay Controls : Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate cell line authenticity .
  • Data Reporting : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for publishing spectral data and assay results .

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